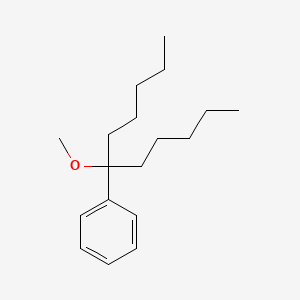
(6-Methoxyundecan-6-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxyundecan-6-YL)benzene is an organic compound that features a benzene ring substituted with a 6-methoxyundecyl group. This compound is part of a broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyundecan-6-YL)benzene typically involves the alkylation of benzene with a suitable 6-methoxyundecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+6-Methoxyundecyl halideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyundecan-6-YL)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Methoxyundecanoic acid.
Reduction: 6-Methoxyundecylcyclohexane.
Substitution: Various halogenated this compound derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a model compound for studying the behavior of alkylbenzenes in biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxyundecan-6-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxydecyl)benzene
- (6-Methoxydodecyl)benzene
- (6-Methoxyundecan-6-YL)toluene
Uniqueness
(6-Methoxyundecan-6-YL)benzene is unique due to its specific chain length and methoxy substitution, which can influence its reactivity and interactions compared to other alkylbenzenes.
Properties
CAS No. |
89579-52-2 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
6-methoxyundecan-6-ylbenzene |
InChI |
InChI=1S/C18H30O/c1-4-6-11-15-18(19-3,16-12-7-5-2)17-13-9-8-10-14-17/h8-10,13-14H,4-7,11-12,15-16H2,1-3H3 |
InChI Key |
HSKHIFUIRGPNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















